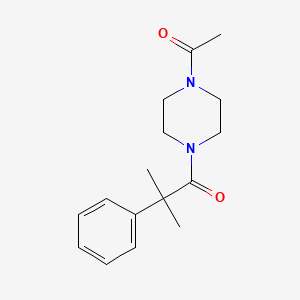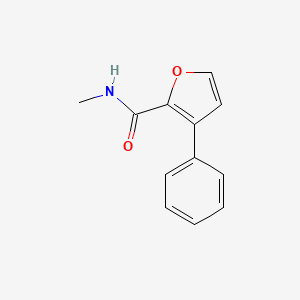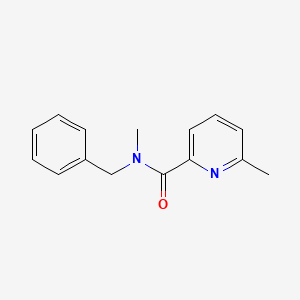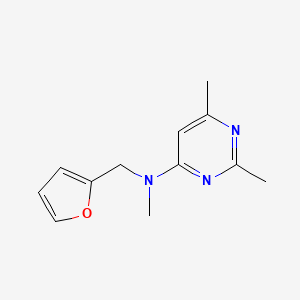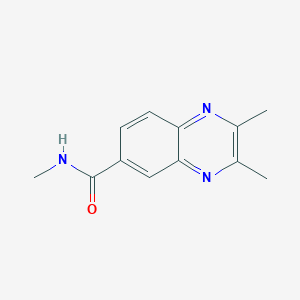![molecular formula C15H17ClN2O B7508623 N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide, commonly known as CCPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPC is a small molecule drug that belongs to the class of amides and has a molecular formula of C15H16ClN2O.
作用机制
CCPC exerts its therapeutic effects by binding to specific molecular targets in cells, including ion channels, enzymes, and receptors. CCPC has been shown to bind to voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons and other excitable cells. By blocking sodium channels, CCPC can reduce the excitability of cells and inhibit the growth and proliferation of cancer cells. CCPC has also been found to inhibit the activity of enzymes involved in the production of inflammatory molecules, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are overexpressed in many inflammatory diseases.
Biochemical and physiological effects:
CCPC has been shown to have a range of biochemical and physiological effects in cells and tissues. In cancer cells, CCPC can induce cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway. CCPC has also been found to inhibit the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Inflammatory cells treated with CCPC show reduced production of cytokines and chemokines, leading to a decrease in inflammation. In the brain, CCPC has been shown to reduce oxidative stress and inflammation, which are associated with many neurodegenerative diseases.
实验室实验的优点和局限性
CCPC has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for testing. CCPC has been shown to have low toxicity and high selectivity for specific molecular targets, making it a promising candidate for drug development. However, CCPC also has some limitations, including its low solubility in water and potential for off-target effects. Careful consideration of these factors is necessary when designing experiments using CCPC.
未来方向
There are several future directions for research on CCPC. One area of interest is the development of CCPC as a cancer therapy, either alone or in combination with other drugs. Further studies are needed to determine the optimal dose and treatment regimen for CCPC in different types of cancer. Another area of interest is the potential use of CCPC in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies are needed to investigate the efficacy and safety of CCPC in animal models of these diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of CCPC and to identify new molecular targets for drug development.
合成方法
The synthesis of CCPC involves the reaction of 1-(2-chlorophenyl) ethylamine with cyclopentanone in the presence of a catalyst and a solvent. The resulting intermediate product is then treated with cyanogen bromide to form the final product, CCPC. The synthesis of CCPC is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
CCPC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCPC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. CCPC has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. Additionally, CCPC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11(12-6-2-3-7-13(12)16)18-14(19)15(10-17)8-4-5-9-15/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVNZHUNYBTVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
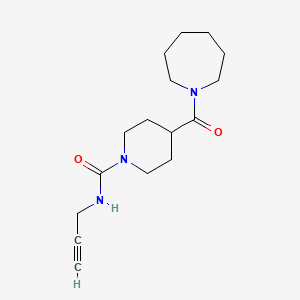
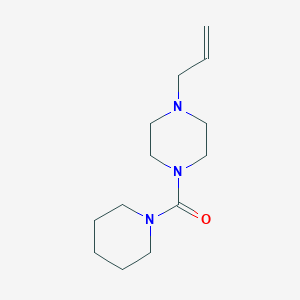
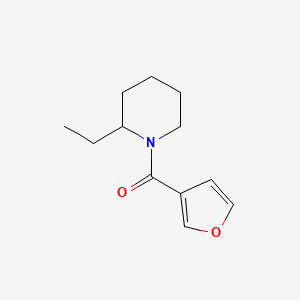

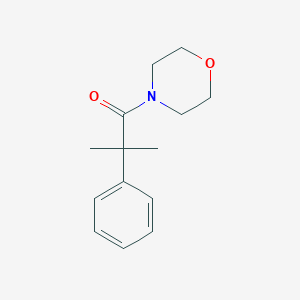
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
